molecular formula C15H19F2NO2 B1376458 Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate CAS No. 1303974-56-2

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate

Cat. No.: B1376458
CAS No.: 1303974-56-2
M. Wt: 283.31 g/mol
InChI Key: QOHOSDXPUXGUNY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a chemical compound with the CAS Number: 1303974-56-2 . It has a molecular weight of 283.32 . The IUPAC name for this compound is ethyl 1-benzyl-4,4-difluoro-3-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate has been studied primarily in the context of synthesis and medicinal chemistry. A significant application includes its use in the synthesis of functionalized 5,5-difluoropiperidines, which are recognized for their potential as building blocks in medicinal chemistry. This process typically involves a multi-step procedure starting from ethyl bromodifluoroacetate, leading to the production of various piperidine derivatives (Moens et al., 2012). Similar strategies have been applied to synthesize 4-substituted 3,3-difluoropiperidines, again using ethyl bromodifluoroacetate as a starting material (Surmont et al., 2010).

Enzymatic Applications

In another study, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, a closely related compound, was identified as a potent and specific inhibitor of aldose reductase, suggesting potential applications in addressing diabetic complications (Mylari et al., 1991).

Synthesis of Benzyl Esters

Another application includes the synthesis of benzyl esters, where compounds like this compound are used in reactions to produce various ester derivatives. These esters are important in the synthesis of amino acid and sugar derivatives (Tummatorn et al., 2007).

Stereospecific Microbial Reduction

There's also interest in the stereospecific microbial reduction of similar compounds for the production of specific enantiomers. These processes are crucial in creating pharmaceuticals with high specificity and efficacy (Guo et al., 2006).

Organic Chemistry and Molecular Structure Studies

Finally, studies have been conducted to understand the structural properties of related compounds, which is crucial for designing molecules with desired chemical and physical properties (Kumar et al., 2020).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHOSDXPUXGUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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